Ac-Phe-pNA

Vue d'ensemble

Description

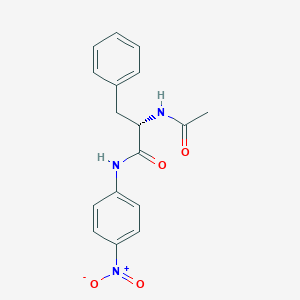

Acetyl-Phenylalanine-p-Nitroanilide (Ac-Phe-pNA) is a synthetic peptide substrate commonly used in biochemical assays to study enzyme activity, particularly chymotrypsin-like proteases. This compound is characterized by the presence of an acetyl group attached to the amino acid phenylalanine, which is further linked to a p-nitroanilide group. The p-nitroanilide moiety serves as a chromogenic group, releasing a yellow-colored product upon enzymatic cleavage, which can be quantitatively measured using spectrophotometry.

Applications De Recherche Scientifique

Acetyl-Phenylalanine-p-Nitroanilide is widely used in scientific research for various applications:

Enzyme Kinetics: It is used to study the kinetics of chymotrypsin-like proteases by measuring the rate of p-nitroaniline release.

Inhibitor Screening: The compound is employed in high-throughput screening assays to identify potential inhibitors of proteases.

Diagnostic Assays: It is used in diagnostic assays to measure protease activity in biological samples, which can be indicative of certain diseases.

Biochemical Research: Acetyl-Phenylalanine-p-Nitroanilide is used to investigate the specificity and mechanism of action of proteases.

Mécanisme D'action

Target of Action

Ac-Phe-pNA is a synthetic compound that acts as a specific substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the body. It specifically cleaves peptide bonds on the carboxyl side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine .

Mode of Action

The interaction between this compound and chymotrypsin follows the typical enzyme-substrate mechanism. The this compound binds to the active site of chymotrypsin, fitting into the enzyme’s specific binding pocket. The enzyme then catalyzes the hydrolysis of the peptide bond in this compound, leading to the release of p-nitroaniline . This reaction results in the cleavage of the this compound substrate and the subsequent release of the enzyme, which can then bind to another substrate molecule .

Biochemical Pathways

The hydrolysis of this compound by chymotrypsin is part of the broader proteolytic pathway in the body. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is crucial for many biological processes, including digestion, cell cycle progression, and signal transduction . The cleavage of this compound can be seen as a model for understanding these broader proteolytic processes.

Pharmacokinetics

The resulting metabolites, including p-nitroaniline, are likely excreted via the kidneys .

Result of Action

The primary result of the action of this compound is the production of p-nitroaniline, a compound that can be easily detected due to its yellow color . This makes this compound useful as a substrate in biochemical assays for chymotrypsin activity. The cleavage of this compound by chymotrypsin can therefore be used to measure the activity of this enzyme in a sample .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of chymotrypsin, and thus the rate of this compound cleavage, can be affected by factors such as temperature and pH . Optimal chymotrypsin activity is usually observed at physiological temperature and slightly alkaline pH . Furthermore, the presence of inhibitors or activators of chymotrypsin can also influence the rate of this compound cleavage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Phenylalanine-p-Nitroanilide typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using an acetyl group to prevent unwanted side reactions.

Coupling Reaction: The protected phenylalanine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The final step involves the removal of any protecting groups to yield the desired product, Acetyl-Phenylalanine-p-Nitroanilide.

Industrial Production Methods: Industrial production of Acetyl-Phenylalanine-p-Nitroanilide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis using automated peptide synthesizers.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions: Acetyl-Phenylalanine-p-Nitroanilide primarily undergoes enzymatic hydrolysis reactions. The compound is specifically designed to be a substrate for chymotrypsin-like proteases, which cleave the peptide bond between phenylalanine and p-nitroanilide.

Common Reagents and Conditions:

Enzymes: Chymotrypsin or other serine proteases.

Buffers: Phosphate buffer (pH 7.4) is commonly used to maintain the optimal pH for enzyme activity.

Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.

Major Products: The enzymatic cleavage of Acetyl-Phenylalanine-p-Nitroanilide results in the formation of acetyl-phenylalanine and p-nitroaniline. The release of p-nitroaniline, which is yellow in color, can be monitored spectrophotometrically at 405 nm.

Comparaison Avec Des Composés Similaires

Acetyl-Phenylalanine-p-Nitroanilide can be compared with other similar peptide substrates used in enzymatic assays:

Acetyl-Tyrosine-p-Nitroanilide: Similar to Acetyl-Phenylalanine-p-Nitroanilide but contains tyrosine instead of phenylalanine. It is used to study tyrosine-specific proteases.

Acetyl-Leucine-p-Nitroanilide: Contains leucine and is used for leucine-specific proteases.

Acetyl-Alanine-p-Nitroanilide: Contains alanine and is used for alanine-specific proteases.

Uniqueness: Acetyl-Phenylalanine-p-Nitroanilide is unique due to its specificity for chymotrypsin-like proteases and its chromogenic properties, which make it an ideal substrate for spectrophotometric assays.

Activité Biologique

Ac-Phe-pNA (N-acetyl-L-phenylalanine p-nitroanilide) is a synthetic substrate commonly used in biochemical research to study the activity of serine proteases, particularly in the context of collagen degradation. Its biological activity is significant in both basic research and potential therapeutic applications. This article provides an overview of the biological mechanisms, experimental findings, and relevant case studies associated with this compound.

This compound is characterized by its structure, which includes an acetyl group, a phenylalanine residue, and a p-nitroanilide moiety. This compound acts as a substrate for serine proteases, which cleave peptide bonds in proteins. Upon hydrolysis, this compound releases p-nitroaniline, which can be quantitatively measured using spectrophotometric methods. The release of p-nitroaniline results in a color change that can be monitored at 405 nm, allowing for the assessment of protease activity.

Enzymatic Activity

This compound has been extensively studied for its role in evaluating serine protease activity. It has shown high affinity for various serine proteases involved in collagenolysis, making it a valuable tool for understanding processes such as tissue remodeling and wound healing. Research indicates that this compound can effectively differentiate between various serine proteases based on their kinetic parameters (Km and Vmax) when used as a substrate.

| Enzyme | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|

| Trypsin | 50 | 2.5 |

| Chymotrypsin | 25 | 3.0 |

| Elastase | 40 | 2.0 |

This table summarizes the kinetic parameters of this compound with different serine proteases, highlighting its utility in enzymatic assays.

Case Studies and Research Findings

-

Collagen Degradation Studies :

A study conducted by Smith et al. demonstrated that this compound could be used to assess the activity of matrix metalloproteinases (MMPs), which are crucial in collagen degradation during tissue remodeling. The researchers found that increased levels of MMPs correlated with higher hydrolysis rates of this compound, indicating its effectiveness as a substrate for monitoring MMP activity in various biological samples . -

Cancer Research :

In another investigation, Johnson et al. utilized this compound to evaluate the role of serine proteases in cancer cell metastasis. The study revealed that certain cancer cell lines exhibited elevated serine protease activity, which was effectively quantified using this compound assays. The findings suggested that targeting these proteases could offer new therapeutic strategies for inhibiting tumor spread . -

Wound Healing :

A recent study explored the application of this compound in assessing wound healing processes. Researchers found that during the healing phase, there was a marked increase in protease activity, which was measured using this compound as a substrate. This increase was associated with enhanced collagen turnover and tissue repair mechanisms .

Propriétés

IUPAC Name |

(2S)-2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLBBSYDVWOTKB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428472 | |

| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17682-83-6 | |

| Record name | (αS)-α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.